Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative with a trifluoromethyl group at the 6-position and an ethyl ester group at the 3-position
Mechanism of Action
Target of Action
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, a derivative of quinoline, has been found to exhibit cytotoxic activity against various cancer cell lines . Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer properties .
Mode of Action
The compound’s mode of action is primarily through its antiproliferative activity, which is achieved by inhibiting various enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases . These enzymes play crucial roles in DNA replication and cell division, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
Given its inhibitory effects on key enzymes involved in dna replication and cell division, it’s likely that the compound affects pathways related to these processes .
Pharmacokinetics
The compound’s molecular weight (26922 g/mol) and its physical properties such as boiling point (3489°C at 760 mmHg) and vapor pressure (489E-05mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests that the compound’s action results in the death of these cancer cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of >300°C . .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit moderate cytotoxic activity against cancer cell lines such as MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . The compound’s interactions with these cells suggest that it may inhibit certain enzymes or proteins involved in cell proliferation and survival.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential to disrupt cell signaling pathways that regulate cell growth and division . Additionally, it may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound is known to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, the compound’s trifluoromethyl group may enhance its binding affinity to target proteins, increasing its efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound may also lead to adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can influence its biological activity . Additionally, it may affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its efficacy and toxicity. Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 6-(trifluoromethyl)quinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Uniqueness
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry and materials science research.
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-6-10(13(14,15)16)3-4-11(8)17-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWXJLZVCUHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855852 | |
Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-15-3 | |
Record name | Ethyl 6-(trifluoromethyl)-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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